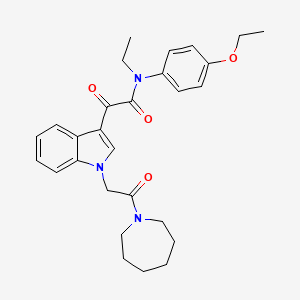

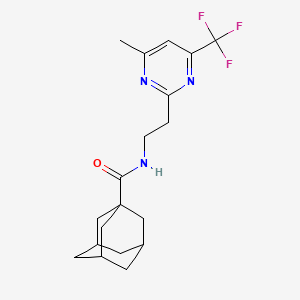

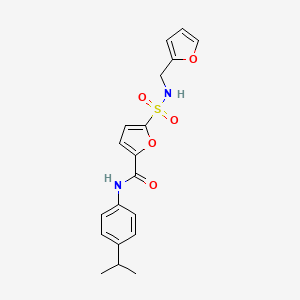

![molecular formula C18H21N3O5S B2463135 メチルN-[4-({4-[(ジメチルカルバモイル)メチル]フェニル}スルファモイル)フェニル]カルバメート CAS No. 2034408-77-8](/img/structure/B2463135.png)

メチルN-[4-({4-[(ジメチルカルバモイル)メチル]フェニル}スルファモイル)フェニル]カルバメート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a sulfamoyl carbamate derivative, which suggests it might have biological activity. Sulfamoyl carbamates are a class of compounds known for their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely show typical features of sulfamoyl carbamates, including a carbamate group (O=C=O-NH2) and a sulfamoyl group (S(=O)2-NH2). The presence of the dimethylamino group could influence the compound’s solubility and reactivity .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the carbamate group could hydrolyze to yield a phenol and an isocyanate. The sulfamoyl group could also hydrolyze under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the dimethylamino group could make the compound more soluble in polar solvents .作用機序

Methyl (4-(N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase IX (CA IX), which is overexpressed in cancer cells. Inhibition of CA IX leads to a decrease in intracellular pH, which triggers apoptosis in cancer cells. Additionally, it inhibits angiogenesis by preventing the formation of new blood vessels in tumors.

Biochemical and Physiological Effects

Methyl (4-(N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate has been shown to have minimal toxicity and side effects in preclinical studies. It is rapidly metabolized in the liver and excreted in the urine. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects in various diseases.

実験室実験の利点と制限

One of the major advantages of Methyl (4-(N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate is its high selectivity for CA IX, which makes it a promising candidate for cancer therapy. However, its low solubility in water and limited bioavailability may pose challenges in its clinical development.

将来の方向性

There are several future directions for the research and development of Methyl (4-(N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate. One potential direction is to explore its potential in combination therapy with other anticancer agents. Additionally, further studies are needed to optimize its pharmacokinetic properties and improve its bioavailability. Finally, its potential applications in other diseases, such as Alzheimer's disease and inflammatory disorders, should be further investigated.

Conclusion

In conclusion, Methyl (4-(N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate is a promising chemical compound that has shown potential in cancer therapy and other diseases. Its high selectivity for CA IX and minimal toxicity make it a promising candidate for further development. However, further studies are needed to optimize its pharmacokinetic properties and explore its potential in combination therapy with other anticancer agents.

合成法

Methyl (4-(N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate is synthesized by reacting 4-aminophenyl sulfonamide with 4-(2-(dimethylamino)-2-oxoethyl)phenyl isocyanate in the presence of a catalyst. The resulting product is then treated with methyl chloroformate to obtain the final product.

科学的研究の応用

- メチルN-[4-({4-[(ジメチルカルバモイル)メチル]フェニル}スルファモイル)フェニル]カルバメートと類似の構造を持つチアゾール誘導体は、有望な抗菌特性を示しています . 研究者は、黄色ブドウ球菌、大腸菌、緑膿菌、およびチフス菌などの病原体に対する抗菌活性を評価するために、チアゾール系化合物を合成およびスクリーニングしてきました。

- チアゾールは、様々な化学反応のビルディングブロックとして役立ちます。 研究者は、チアゾールを用いて、スルファ剤、殺生物剤、殺菌剤、染料、その他の化学化合物を合成してきました .

抗菌活性

化学反応と合成

要約すると、メチルN-[4-({4-[(ジメチルカルバモイル)メチル]フェニル}スルファモイル)フェニル]カルバメートに関する具体的な研究は限られていますが、そのチアゾール構造は、抗菌、抗ウイルス、抗腫瘍、および神経保護分野における潜在的な用途を示唆しています。その生物学的活性の全範囲とその治療的可能性を探索するためには、さらなる研究が必要です。 🌟 .

特性

IUPAC Name |

methyl N-[4-[[4-[2-(dimethylamino)-2-oxoethyl]phenyl]sulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S/c1-21(2)17(22)12-13-4-6-15(7-5-13)20-27(24,25)16-10-8-14(9-11-16)19-18(23)26-3/h4-11,20H,12H2,1-3H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZJOQHAFDLIQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

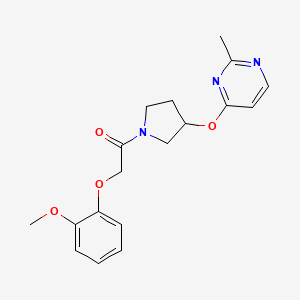

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2463055.png)

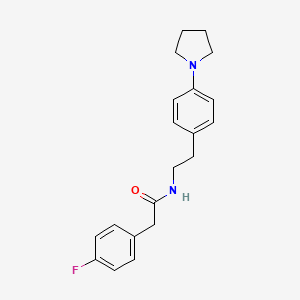

![8-(2-Bromoethyl)spiro[2.5]octane](/img/structure/B2463056.png)

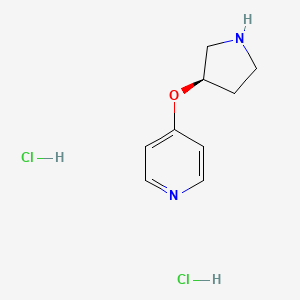

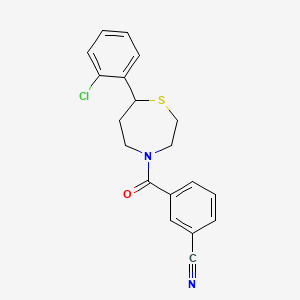

![6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2463074.png)